molecular formula C5H4BrN B075155 4-Bromopyridine CAS No. 1120-87-2

4-Bromopyridine

Cat. No.: B075155
CAS No.: 1120-87-2
M. Wt: 158 g/mol
InChI Key: BSDGZUDFPKIYQG-UHFFFAOYSA-N
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Description

4-Bromopyridine is an organic compound with the chemical formula C5H4BrN. It is a brominated derivative of pyridine, where the bromine atom is attached to the fourth position of the pyridine ring. This compound is a valuable building block in organic synthesis and is used in various chemical reactions and industrial applications.

Mechanism of Action

Target of Action

4-Bromopyridine is a simple organic compound that primarily targets organometallic reagents . It is often used in the synthesis of more complex organic structures, particularly in the field of organometallic chemistry .

Mode of Action

The compound interacts with its targets through a process known as metalation . For instance, this compound can be readily generated from 4-fluoro-, 4-chloro- and this compound with n-butyllithium or LIDA in DEE or THF at dry ice temperatures . Upon warming, these species lose lithium halide .

Biochemical Pathways

This compound is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a popular choice for the synthesis of biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

Result of Action

The primary result of this compound’s action is the formation of new organic structures through metalation and cross-coupling reactions . For example, it can be used to synthesize 2,4’-bipyridine .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the temperature plays a crucial role in its reactions. The compound is generated at dry ice temperatures and then loses lithium halide upon warming . Additionally, the choice of solvent (DEE or THF) can also impact the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromopyridine can be synthesized through several methods. One common method involves the bromination of pyridine using bromine in the presence of a catalyst. Another method includes the diazotization of 4-aminopyridine followed by a Sandmeyer reaction to introduce the bromine atom .

Industrial Production Methods: In industrial settings, this compound is often produced by the bromination of pyridine using bromine or hydrogen bromide in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted pyridines.

    Coupling Reactions: Products include bipyridines and other complex organic molecules.

    Reduction Reactions: Products include pyridine and its derivatives.

Scientific Research Applications

Comparison with Similar Compounds

  • 2-Bromopyridine
  • 3-Bromopyridine
  • 4-Chloropyridine
  • 4-Iodopyridine

Comparison: 4-Bromopyridine is unique due to its specific reactivity and position of the bromine atom on the pyridine ring. Compared to 2-Bromopyridine and 3-Bromopyridine, this compound often exhibits different reactivity patterns in substitution and coupling reactions. The presence of bromine at the fourth position can influence the electronic properties and steric effects, making it suitable for specific synthetic applications .

Properties

IUPAC Name

4-bromopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN/c6-5-1-3-7-4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDGZUDFPKIYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061520
Record name 4-Bromopyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1120-87-2
Record name 4-Bromopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1120-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 4-bromo-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 4-bromo-
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Record name 4-Bromopyridine
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Record name 4-bromopyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Bromopyridine?

A1: this compound has the molecular formula C5H4BrN and a molecular weight of 158.00 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: this compound can be characterized using various spectroscopic methods. These include 1H NMR, 13C NMR, IR, and UV-Vis spectroscopy. Detailed spectral data can be found in relevant scientific literature.

Q3: Is this compound stable under ambient conditions?

A3: this compound is known to be unstable under ambient conditions due to its reactivity. [] Therefore, it is often commercially available and stored as its hydrochloride salt for enhanced stability.

Q4: How can the hydrochloride salt of this compound be utilized in organic reactions?

A4: The hydrochloride salt can be readily converted to this compound using a basic aqueous solution followed by a drying step. [] This free base form is then ready for subsequent organic reactions.

Q5: Can the conversion of this compound hydrochloride to its free base form be streamlined?

A5: Yes, a recent study has demonstrated a one-flow operation to simplify this process. [] This method integrates desalting, aqueous layer separation, and a halogen-lithium exchange reaction into a single, rapid flow process, achieving higher yields compared to conventional methods.

Q6: What synthetic transformations can this compound undergo?

A6: The bromine atom in this compound acts as a useful handle for various transformations including:

  • Nucleophilic Substitution: Reaction with nucleophiles like amines, alkoxides, and thiols. [, , , , ]
  • Metal-Halogen Exchange: Formation of organometallic reagents for subsequent reactions with electrophiles. [, , ]
  • Transition Metal-Catalyzed Coupling Reactions: Participation in Suzuki, Sonogashira, and other cross-coupling reactions. [, , , , ]

Q7: Can this compound be used to construct more complex heterocyclic systems?

A7: Yes, it serves as a starting material in the synthesis of various heterocycles. For instance, it is used to prepare canthin-4-ones via a multi-step sequence involving ring construction. [] It is also used in the synthesis of isocanthin-4-ones through a similar approach. []

Q8: Are there any regioselective reactions possible with this compound?

A8: Yes, directed lithiation of this compound provides access to 3-substituted derivatives. [] This strategy allows for the preparation of diverse 3,4-disubstituted and 3,4,5-trisubstituted pyridines. []

Q9: Can this compound be used as a building block in coordination polymers?

A9: Yes, this compound is widely employed as a ligand in the construction of coordination polymers. Examples include:

  • Chiral Networks: Its use with octacyanidotungstate anions leads to chiral 3D networks with interesting magnetic properties. []
  • 2D Coordination Polymers: Formation of 2D sheets with copper(II) and zinc(II) salts, exhibiting halogen bonding interactions. []

Q10: Does this compound participate in the formation of conjugated polymers?

A10: Yes, this compound undergoes self-condensation to yield poly(this compound), a conjugated polymer with complex structure and interesting electronic properties. []

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